molecular formula C22H22N2O3S2 B2471869 2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone CAS No. 941875-08-7

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Cat. No. B2471869
CAS RN: 941875-08-7
M. Wt: 426.55
InChI Key: OGVMKYPODMYFPO-UHFFFAOYSA-N
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Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone, also known as DIBET, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of thiazole compounds and has a molecular weight of 461.6 g/mol.

Scientific Research Applications

Antimicrobial and Antitumor Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, including those similar in structure to the compound , have been found to possess significant DNA protective ability and antimicrobial activity. For instance, compounds with the 1,3,4-thiadiazole core exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, suggesting potential in cancer therapy (Gür et al., 2020).

Anticancer Applications

  • Novel thiazolyl derivatives synthesized using microwave-assisted one-pot reactions showed promising antitumor activities against MCF-7 tumor cells, indicating potential applications in breast cancer treatment (Mahmoud et al., 2021).

Anti-inflammatory and Analgesic Potential

  • A series of indole derivatives, including those structurally related to the compound , demonstrated significant anti-inflammatory activity. Such compounds were evaluated on Wistar albino rats, indicating their potential in treating inflammatory conditions (Rehman et al., 2022).

Antibacterial Agent Synthesis

  • Research on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives highlighted their effectiveness as antibacterial agents against various microorganisms, suggesting the utility of similar compounds in developing new antibacterial drugs (Borad et al., 2015).

Electrochemical Synthesis and Applications

  • Electrochemical syntheses of arylthiobenzazoles were explored, demonstrating the use of electrochemistry in creating compounds with potential pharmaceutical applications. This includes the synthesis of derivatives of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a compound related to the one (Amani & Nematollahi, 2012).

MRSA Inhibitory Activity

  • Thiazole-containing deoxytopsentin analogues were synthesized and demonstrated moderate activity against MRSA pyruvate kinase, an important target for antibiotic-resistant bacteria. This indicates the compound's relevance in addressing drug-resistant bacterial infections (Veale et al., 2014).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-26-18-9-15(10-19(12-18)27-2)13-28-22-23-17(14-29-22)11-21(25)24-8-7-16-5-3-4-6-20(16)24/h3-6,9-10,12,14H,7-8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVMKYPODMYFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

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